propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate: A similar compound with a methyl ester group instead of an isopropyl ester group.
Pyrrole-2-carboxaldehyde: A simpler pyrrole derivative with a formyl group at the 2-position.
Uniqueness
Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate is unique due to its specific ester and formyl functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-9(12)8-4-3-7(5-11)10-8/h3-6,10H,1-2H3 |
InChI Key |
OLUQDUNHIDALDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(N1)C=O |
Origin of Product |
United States |
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